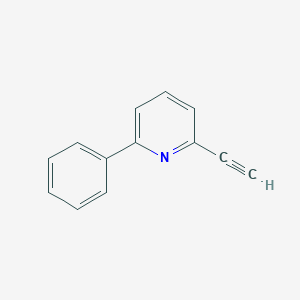

2-Ethynyl-6-phenylpyridine

Description

2-Ethynyl-6-phenylpyridine (C₁₃H₉N, molecular weight: 179.22 g/mol, CAS RN: 2088025-03-8) is a pyridine derivative characterized by an ethynyl group (-C≡CH) at the 2-position and a phenyl ring at the 6-position of the pyridine core . This structure confers unique electronic and steric properties due to the linear geometry of the ethynyl group and the aromatic conjugation of the phenyl ring. The ethynyl moiety enhances rigidity and enables participation in cross-coupling reactions (e.g., Sonogashira coupling), making the compound valuable in organic synthesis and materials science .

Key spectral data for related ethynyl-pyridine derivatives include distinct ¹H NMR signals for aromatic protons (δ 7.39–7.87 ppm) and ethynyl protons (δ 3.24 ppm), as well as ¹³C NMR peaks for sp-hybridized carbons (δ 77–93 ppm) . FTIR spectra show characteristic alkynyl C≡C stretches at 2213 cm⁻¹ .

Properties

IUPAC Name |

2-ethynyl-6-phenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h1,3-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQNMCXWQSMRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-phenylpyridine typically involves the coupling of a phenyl-substituted pyridine with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodo-6-phenylpyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-phenylpyridine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with organolithium or Grignard reagents.

Major Products:

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of ethyl-substituted pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Ethynyl-6-phenylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-phenylpyridine largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl and phenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethynyl-6-phenylpyridine with structurally analogous pyridine derivatives, emphasizing substituent effects on molecular properties and reactivity:

Structural and Functional Insights

Ethynyl vs. Hydroxymethyl (Polarity and Reactivity): The ethynyl group in this compound enhances π-conjugation and rigidity compared to the hydroxymethyl group in (6-Phenylpyridin-2-yl)methanol. While the latter’s -OH group improves aqueous solubility, the ethynyl group facilitates covalent bonding in polymeric or coordination frameworks .

Ethynyl vs.

Electron-Donating vs. Electron-Withdrawing Groups: The ethynyl group is mildly electron-withdrawing due to sp-hybridization, whereas the nitro group in 3-Nitro-6-(p-tolyl)pyridin-2-amine strongly withdraws electrons, altering reactivity in electrophilic substitution reactions .

Biological Activity

2-Ethynyl-6-phenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethynyl group at the 2-position and a phenyl group at the 6-position. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has been tested against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have indicated that certain derivatives possess significant antifungal activity, particularly against strains resistant to conventional treatments .

- Anticancer Properties : There is evidence suggesting that this compound and its derivatives may inhibit cancer cell proliferation. Specific studies have reported its effectiveness in reducing the viability of cancer cell lines through apoptosis induction mechanisms .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cellular processes, which can disrupt the normal function of pathogens or cancer cells.

- Receptor Modulation : It has been suggested that this compound may interact with various receptors, influencing signaling pathways crucial for cell survival and proliferation.

- Formation of Reactive Oxygen Species (ROS) : Some studies indicate that the compound can induce oxidative stress in microbial cells, leading to increased levels of ROS that are detrimental to cell viability .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as well as fungal strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC ≤ 0.25 µg/mL for certain palladium complexes derived from this compound .

Anticancer Studies

In another investigation focusing on cancer cell lines, this compound demonstrated potent antiproliferative effects on various tumor models. The study highlighted its potential to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Enzyme inhibition, ROS generation |

| Similar Pyridine Derivative A | Moderate | Low | Receptor interaction |

| Similar Pyridine Derivative B | Low | Significant | Apoptosis induction |

This table illustrates that while some derivatives exhibit similar activities, this compound stands out due to its dual antimicrobial and anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.